Cas no 2138397-88-1 (5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)

5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one
- EN300-1110834
- 2138397-88-1
-
- インチ: 1S/C11H16N2O/c1-3-4-5-8-13-9(2)10(12)6-7-11(13)14/h3,6-7H,1,4-5,8,12H2,2H3
- InChIKey: ZWAPXSMSAQKWPS-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=C(C)N1CCCC=C)N
計算された属性
- 精确分子量: 192.126263138g/mol
- 同位素质量: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- XLogP3: 1.3
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110834-0.1g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1110834-1g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1110834-1.0g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1110834-5g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1110834-0.25g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1110834-0.5g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1110834-10.0g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1110834-0.05g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1110834-2.5g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1110834-5.0g |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one |
2138397-88-1 | 5g |
$3189.0 | 2023-06-10 |
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-oneに関する追加情報
Introduction to 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one (CAS No. 2138397-88-1)
5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2138397-88-1, belongs to the dihydropyridine class of molecules, which are well-known for their diverse biological activities and pharmacological applications. The presence of multiple functional groups, including an amino group, a methyl group, and an alkene moiety, contributes to the compound's unique chemical properties and potential therapeutic relevance.
The synthesis and characterization of 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one have been the subject of extensive studies due to its structural similarity to several bioactive molecules. Dihydropyridines are particularly recognized for their role in cardiovascular drugs, such as calcium channel blockers, which function by selectively blocking L-type calcium channels in cardiac and vascular smooth muscle cells. The structural features of this compound suggest that it may exhibit similar or even novel pharmacological effects, making it a promising candidate for further investigation.
In recent years, the development of new heterocyclic compounds has seen considerable progress, with dihydropyridines being among the most extensively studied classes. The incorporation of various substituents into the dihydropyridine core can significantly alter its biological activity, solubility, and metabolic stability. The specific arrangement of functional groups in 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one positions it as a potential scaffold for designing novel therapeutic agents.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The amino group at the 5-position and the pentenyl side chain at the 1-position introduce flexibility and reactivity that can be exploited for further chemical modifications. These modifications could lead to the development of derivatives with enhanced pharmacological properties, such as improved binding affinity to target proteins or enhanced bioavailability.
Recent research has highlighted the importance of understanding the structural determinants of biological activity in heterocyclic compounds. Computational studies have shown that subtle changes in the electronic distribution and steric environment can significantly impact a molecule's biological efficacy. The unique electronic properties of 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one, arising from its conjugated system and functional groups, make it an ideal candidate for such studies.
The compound's potential applications extend beyond cardiovascular therapy. Preliminary studies suggest that dihydropyridine derivatives may have antimicrobial and anti-inflammatory properties. The presence of an amino group allows for interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. This opens up possibilities for developing novel therapeutics targeting chronic inflammatory diseases.
Furthermore, the pentenyl side chain at the 1-position introduces a lipophilic moiety that can enhance membrane permeability and improve oral bioavailability. This feature is particularly important in drug design, as it can significantly influence a drug's pharmacokinetic profile. Optimizing this aspect could lead to more effective drug candidates with reduced dosing requirements.
The synthesis of 5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the dihydropyridine ring system. Advances in synthetic methodologies have enabled more efficient and scalable production processes for complex heterocyclic compounds like this one.
In conclusion,5-amino-6-methyl-pentenyl)-dihydropyridinone (CAS No. 213839788-1) represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents with applications ranging from cardiovascular diseases to chronic inflammation. Further studies are warranted to fully elucidate its biological activity and explore its potential as a lead compound for drug development.
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